2-Bromo-2,2-difluoro-1-phenylethanol

Übersicht

Beschreibung

Molecular Structure Analysis

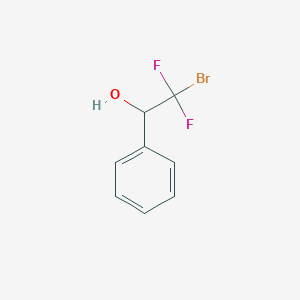

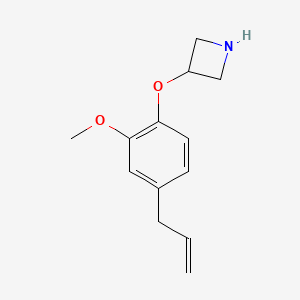

The molecular structure of 2-Bromo-2,2-difluoro-1-phenylethanol consists of a phenyl group attached to a carbon atom, which is further connected to a bromine atom and two fluorine atoms. The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H7BrF2O and a molecular weight of 237.04 g/mol. More detailed physical and chemical properties can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

- Regio- and Enantioselective Bromocyclization of Difluoroalkenes: A novel strategy utilizing regio- and enantioselective bromocyclization of difluoroalkenes to access RCF2Br-containing heterocycles has been highlighted, demonstrating the synthetic versatility of CF2Br intermediates through functionalization to a variety of enantioenriched α,α-difluoromethylene-containing products. This approach underscores the compound's utility in creating complex molecular architectures with potential applications in pharmaceuticals (Miller et al., 2020).

Material Science and Polymer Chemistry

- Polyurethanes with Co-polyoxetane Soft Blocks: Research involving polyurethanes containing poly(2-trifluoroethoxymethyl-2-methyl)-co-(2-bromomethyl-2-methyl)-1,3-propylene oxide (co-polyoxetane) soft blocks indicates the modification of surface properties of conventional polyurethane. This demonstrates the role of such compounds in enhancing material properties, particularly in modifying hydrophobicity and surface characteristics for specialized applications (Wynne et al., 2007).

Environmental and Analytical Chemistry

- Electrocatalytic Reduction: The electrocatalytic reduction of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) on various metal electrodes showcases an interesting application of similar compounds in studying the electrochemical behaviors and mechanisms, contributing to the understanding of complex reactions and potential environmental detoxification strategies (Langmaier & Samec, 1996).

Analytical Method Development

- Identification and Quantitative Analysis in Bromadol: 2-Phenylethanol was identified as a main impurity in commercial Bromadol, illustrating the use of analytical techniques in ensuring the purity of chemical compounds, which is crucial for both research purposes and industrial applications. A new HPLC method for the quantitative analysis of this impurity was established, demonstrating the importance of analytical chemistry in quality control and purification processes (Li et al., 2014).

Wirkmechanismus

Mode of Action

Brominated compounds often act by substituting for hydrogen in biochemical reactions, altering the properties of biomolecules, and potentially disrupting their normal function . The presence of fluorine atoms can also influence the compound’s reactivity and interactions with its targets .

Biochemical Pathways

It’s known that halogenated compounds can participate in a variety of biochemical reactions and potentially affect multiple pathways .

Pharmacokinetics

Halogenated compounds are generally well-absorbed and can distribute widely in the body due to their lipophilic nature . The presence of fluorine atoms can also influence the compound’s metabolic stability and bioavailability .

Result of Action

Halogenated compounds can have a wide range of effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2,2-difluoro-1-phenylethanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and interactions with its targets .

Eigenschaften

IUPAC Name |

2-bromo-2,2-difluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHSGGJHKRBRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696613 | |

| Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74492-28-7 | |

| Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)

![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)

![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)

![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)